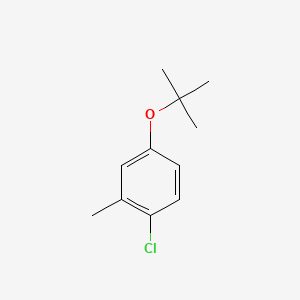
5-(tert-Butoxy)-2-chlorotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butoxy)-2-chlorotoluene is an organic compound that features a tert-butoxy group and a chlorine atom attached to a toluene ring. This compound is of interest in various chemical research and industrial applications due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 5-(tert-Butoxy)-2-chlorotoluene typically involves the introduction of the tert-butoxy group and the chlorine atom onto the toluene ring. One common method involves the reaction of 2-chlorotoluene with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction .
Chemical Reactions Analysis
5-(tert-Butoxy)-2-chlorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group on the toluene ring can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the tert-butoxy group, often using reducing agents like lithium aluminum hydride.
Scientific Research Applications
5-(tert-Butoxy)-2-chlorotoluene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the production of polymers and other advanced materials due to its unique reactivity.
Mechanism of Action
The mechanism of action of 5-(tert-Butoxy)-2-chlorotoluene involves its ability to undergo various chemical transformations. The tert-butoxy group can act as a protecting group for amines, allowing for selective reactions to occur on other parts of the molecule. The chlorine atom can participate in substitution reactions, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar compounds to 5-(tert-Butoxy)-2-chlorotoluene include:
2-Chlorotoluene: Lacks the tert-butoxy group, making it less reactive in certain chemical transformations.
5-(tert-Butoxy)-2-bromotoluene: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
5-(tert-Butoxy)-2-fluorotoluene:
This compound stands out due to the combination of the tert-butoxy group and the chlorine atom, providing unique reactivity and versatility in various chemical processes.
Properties
Molecular Formula |
C11H15ClO |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-chloro-2-methyl-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15ClO/c1-8-7-9(5-6-10(8)12)13-11(2,3)4/h5-7H,1-4H3 |
InChI Key |
OXXABFPZYPDAJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane](/img/structure/B13712760.png)
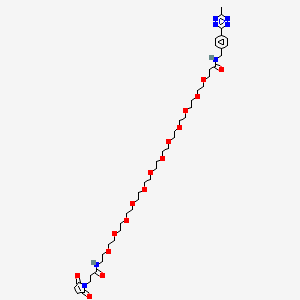
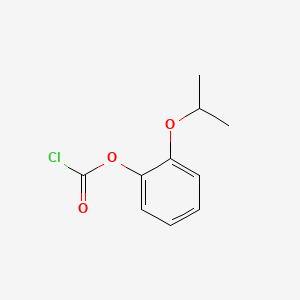
![2-[[3-Chloro-4-[cyano(phenyl)methyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B13712782.png)

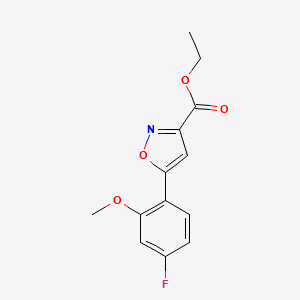
![2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13712802.png)

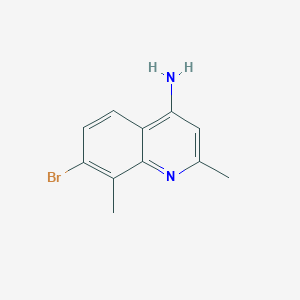

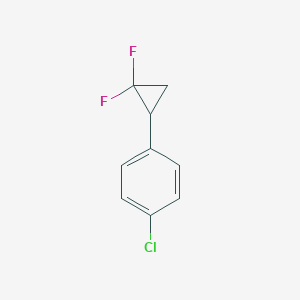
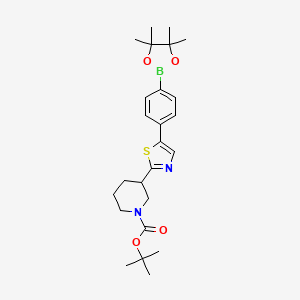
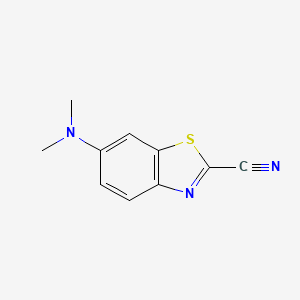
![2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline](/img/structure/B13712855.png)
